2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
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Overview
Description
2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and nitrofuran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the nitrofuran group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine or nitro groups, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential use in pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3-(2-chlorophenyl)propan-1-one: Lacks the nitrofuran group, which may result in different chemical and biological properties.
3-(2-Chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one: Lacks the bromine atoms, potentially affecting its reactivity and applications.
Uniqueness
2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is unique due to the combination of bromine, chlorine, and nitrofuran groups in its structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90251-76-6 |
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Molecular Formula |
C13H8Br2ClNO4 |
Molecular Weight |
437.47 g/mol |
IUPAC Name |
2,3-dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br2ClNO4/c14-11(7-3-1-2-4-8(7)16)12(15)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H |
InChI Key |
XPTKJUKYQUGMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Cl |
Origin of Product |
United States |
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